![molecular formula C10H10ClN3S B14221761 2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 821782-44-9](/img/structure/B14221761.png)
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both a pyridine ring and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a thiolated imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the imidazole ring, making it less versatile in biological applications.
1-Methyl-2-imidazolyl sulfide:
Uniqueness
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both pyridine and imidazole rings, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
821782-44-9 |
|---|---|
Molekularformel |
C10H10ClN3S |
Molekulargewicht |
239.73 g/mol |
IUPAC-Name |
2-chloro-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C10H10ClN3S/c1-14-5-4-12-10(14)15-7-8-2-3-9(11)13-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
UXIROIQGADYQQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
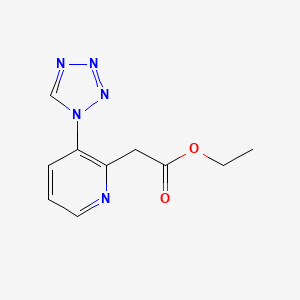
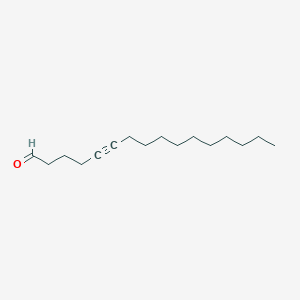

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)
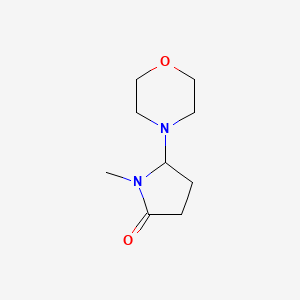
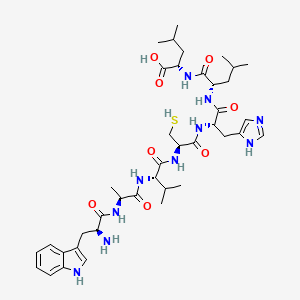
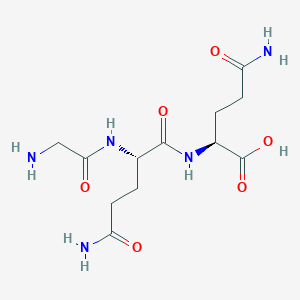
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
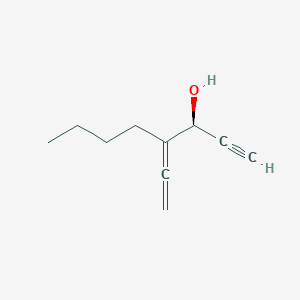
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

